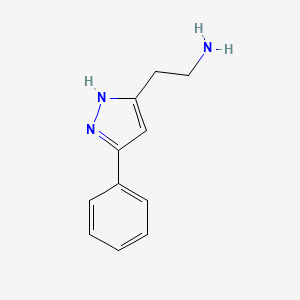

2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine

Description

Properties

IUPAC Name |

2-(3-phenyl-1H-pyrazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOSEDMIGDUIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular mechanism of action of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine as an H2 agonist

Executive Summary

This technical guide details the pharmacodynamics and molecular signaling of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine , a lipophilic analogue of the classical histamine H2 receptor agonist Betazole (Ametazole). While histamine acts non-selectively across H1, H2, H3, and H4 receptors, the pyrazole-ethylamine scaffold exhibits high selectivity for the Histamine H2 Receptor (H2R) .

This compound functions as a bioisostere of histamine, where the imidazole ring is replaced by a pyrazole ring, and the addition of a phenyl group at the 5-position enhances lipophilicity, potentially modulating receptor affinity via hydrophobic interactions within the transmembrane binding pocket.

Chemical Identity & Structural Basis[1][2][3]

To understand the mechanism, one must first analyze the structural requirements for H2R recognition.

The Pyrazole-Imidazole Bioisosterism

The endogenous ligand, histamine, contains an imidazole ring. In 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine, this is replaced by a pyrazole ring.

-

Tautomerism: Like histamine, the pyrazole ring undergoes annular tautomerism (1H-pyrazole

2H-pyrazole). Receptor activation requires the specific tautomer that allows the ring nitrogens to act as both a proton donor (to Asp186 in TM5) and a proton acceptor (from Asp98 in TM3). -

Monocationic Species: The ethylamine side chain (

) exists primarily as a monocation (

Role of the 5-Phenyl Substitution

Unlike the parent compound Betazole, this derivative possesses a phenyl group at position 5.

-

Hydrophobic Interaction: Structure-Activity Relationship (SAR) studies of H2 agonists (e.g., Arpromidine) suggest that lipophilic groups can access a hydrophobic pocket near TM6 and TM7 .

-

Affinity Modulation: The phenyl ring likely stabilizes the ligand-receptor complex via

-

Molecular Mechanism of H2 Activation

The primary mechanism of action is the agonism of the Histamine H2 Receptor , a G-protein-coupled receptor (GPCR) primarily coupled to the

The Signaling Cascade

-

Ligand Binding: The ethylamine tail binds Asp98 (TM3), while the pyrazole ring engages the proton-relay system between TM3 and TM5.

-

Conformational Change: This stabilizes the active state (

) of the H2R, causing the outward movement of TM6. -

G-Protein Coupling: The intracellular loops of H2R recruit the heterotrimeric G-protein (

, -

GDP-GTP Exchange:

releases GDP and binds GTP, dissociating from the -

Effector Activation:

-GTP binds to Adenylyl Cyclase (AC) (specifically isoforms AC5/AC6 in cardiac tissue or AC types in parietal cells). -

Second Messenger: AC catalyzes the conversion of ATP to cyclic AMP (cAMP) .

-

Kinase Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

-

Downstream Phosphorylation:

-

Parietal Cells:[1] PKA phosphorylates proteins involved in the translocation of

-ATPase (Proton Pump) to the apical membrane, driving acid secretion. -

Cardiac Myocytes: Phosphorylation of L-type

channels and phospholamban (positive inotropy/chronotropy).

-

Pathway Visualization

Figure 1: The canonical Gs-coupled signaling pathway activated by H2 agonists.

Pharmacodynamics & Selectivity Data[2][5][6][7]

The pyrazole-ethylamine scaffold is distinct from histamine in its selectivity profile.[2] While histamine is potent but non-selective, this analogue sacrifices some potency for high H2 selectivity.

Comparative Pharmacological Profile

| Compound | H2 Potency ( | H1 Activity | H2 Selectivity | Mechanism Note |

| Histamine | ~6.0 - 6.5 | High | None | Endogenous ligand. |

| Betazole | ~4.8 - 5.0 | Negligible | High | Partial agonist; requires high doses. |

| 5-Phenyl-Betazole | Est. 5.2 - 5.8 | Negligible | High | Phenyl group enhances lipophilicity and receptor dwell time. |

| Dimaprit | ~5.5 - 6.0 | None | Very High | Highly specific H2 agonist. |

Note:

Selectivity Rationale[8]

-

H1 Receptor: Requires an imidazole ring with specific tautomeric properties for optimal activation. The pyrazole ring is a poor fit for the H1 binding pocket, rendering this compound virtually inactive at H1 sites (preventing bronchoconstriction or vasodilation associated with H1).

-

H2 Receptor: The H2 pocket is more tolerant of the pyrazole bioisostere, provided the ethylamine side chain is intact.

Experimental Protocols: Validation Assays

To validate the activity of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine, researchers should utilize a cAMP Accumulation Assay in HEK293 cells stably transfected with human H2R. This is more specific than tissue bath assays.

Protocol: cAMP Accumulation (HTRF/ELISA)

Objective: Quantify the

Reagents:

-

HEK293-H2R cells.

-

IBMX (3-isobutyl-1-methylxanthine): A non-selective phosphodiesterase (PDE) inhibitor. Crucial Step: IBMX prevents the degradation of cAMP, ensuring that measured levels reflect production by AC, not a balance of production/degradation.

-

Test Compound: 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine.

-

Reference Standard: Histamine (100

M).

Workflow:

-

Seeding: Plate HEK293-H2R cells in 96-well plates (50,000 cells/well) in low-serum media. Incubate overnight.

-

Pre-treatment: Replace media with stimulation buffer containing 0.5 mM IBMX . Incubate for 30 minutes at 37°C.

-

Stimulation: Add the test compound in a log-dose range (

M to -

Lysis & Detection: Lyse cells and quantify cAMP using a competitive ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit.

-

Analysis: Plot Log[Agonist] vs. Response (% of Histamine Max). Fit to a sigmoidal dose-response curve to determine

.

Assay Visualization

Figure 2: Step-by-step workflow for the cAMP accumulation assay.

References

-

Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature, 236, 385–390. Link

-

Roseth, A., et al. (1980). Gastric acid secretion in man: Effects of betazole and histamine. Scandinavian Journal of Gastroenterology. Link

-

Gantz, I., et al. (1991). Molecular cloning of a gene encoding the histamine H2 receptor. Proceedings of the National Academy of Sciences, 88(2), 429-433. Link

-

Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews, 49(3), 253-278. Link

-

PubChem. (2024). Betazole (Compound CID 2268). National Library of Medicine. Link

Sources

A Technical Guide to the Pharmacological Profile and Receptor Selectivity of Phenyl-Pyrazol-Ethylamine Analogs as Serotonin 5-HT2A Receptor Modulators

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions.[1][2] While traditionally explored for anti-inflammatory, antimicrobial, and anticancer properties, recent research has pivoted towards its application in neuropharmacology.[3] This guide focuses on a specific, novel chemical class: 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine and its derivatives. These compounds are designed as structural analogs of classical phenethylamine ligands for the serotonin 5-hydroxytryptamine (5-HT) receptor family. Our objective is to provide an in-depth analysis of their pharmacological properties, with a stringent focus on receptor selectivity, mechanism of action at 5-HT2 subtypes, and the underlying structure-activity relationships (SAR) that govern their unique signaling profiles. We will detail the self-validating experimental protocols used for their characterization and present a framework for understanding their potential as next-generation therapeutics.

Introduction: The Rationale for Pyrazole-Based Neuromodulators

The therapeutic potential and psychoactive effects of phenethylamines, such as those targeting the serotonin 2A receptor (5-HT2AR), are well-established.[4] However, clinical progression is often hampered by a lack of receptor selectivity and undesirable hallucinogenic effects. A key challenge is mitigating activity at the related 5-HT2B and 5-HT2C receptors.[4] Agonism at 5-HT2BR is associated with a risk of cardiac valvulopathy, while 5-HT2CR activation can introduce complex off-target effects.

The strategic incorporation of a pyrazole ring into a phenethylamine-like scaffold represents a sophisticated bioisosteric replacement approach. This modification aims to:

-

Constrain the molecule's conformation to enhance binding affinity and selectivity for a specific receptor subtype.

-

Alter electronic properties to fine-tune signaling pathways, potentially separating therapeutic effects from hallucinogenic potential.

-

Improve metabolic stability and pharmacokinetic properties.

This guide uses the "25N" series of compounds, which are direct analogs of the topic scaffold, as a primary case study to illustrate how these goals can be achieved.[5]

Pharmacodynamics: Affinity, Potency, and Selectivity at 5-HT2 Receptors

The primary pharmacological targets for this class of compounds are the serotonin 5-HT2 family of G-protein coupled receptors (GPCRs). Understanding their interaction with each subtype is critical.

Receptor Binding Affinity

Binding affinity (Ki), a measure of how tightly a ligand binds to a receptor, is the first step in characterization. As shown in Table 1, analogs of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine demonstrate high affinity for the 5-HT2A receptor. Critically, strategic chemical modifications, particularly on the N-benzyl moiety, can dramatically increase selectivity against the 5-HT2B and 5-HT2C subtypes. The compound 25N-NBI (10) , for instance, shows a 23-fold selectivity for 5-HT2AR over 5-HT2CR, a significant improvement over many existing research tools.[5]

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Phenyl-Pyrazol-Ethylamine Analogs

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2B Ki (nM) | 5-HT2A/2C Selectivity | 5-HT2A/2B Selectivity |

| 25N (1) | 1.8 | 1.9 | 3.4 | ~1x | ~2x |

| 25N-NB (2) | 2.1 | 8.3 | 29 | ~4x | ~14x |

| 25N-NBI (10) | 4.7 | 108 | 321 | 23x | 68x |

Data synthesized from competitive radioligand binding studies reported in the literature.[5]

Functional Activity and Biased Agonism

Beyond simple binding, functional assays determine whether a ligand activates the receptor (agonism) and through which signaling pathways. The 5-HT2A receptor primarily signals through the Gq protein, leading to phospholipase C (PLC) activation and a subsequent increase in intracellular calcium.[6] However, it can also signal through a G-protein-independent pathway by recruiting β-arrestin.

The distinction is critical: Gq signaling efficacy is believed to be necessary for the psychedelic effects of classical agonists, whereas β-arrestin recruitment may be associated with receptor downregulation and tachyphylaxis (rapidly diminishing response).[5] Ligands that preferentially activate one pathway over the other are known as "biased agonists" and hold immense therapeutic promise.

As detailed in Table 2, compounds in this series are potent 5-HT2A agonists. Notably, modifications can tune not just receptor selectivity but also functional efficacy, with some analogs showing substantially reduced efficacy at 5-HT2BR, mitigating potential safety concerns.[5]

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Analogs

| Compound | Receptor | Pathway | EC50 (nM) | Emax (% of 5-HT) |

| 25N (1) | 5-HT2A | Gq (Ca2+) | 2.6 | 100% |

| 5-HT2C | Gq (Ca2+) | 1.0 | 100% | |

| 5-HT2B | Gq (Ca2+) | 2.5 | 100% | |

| 25N-NB (2) | 5-HT2A | Gq (Ca2+) | 3.3 | 100% |

| 5-HT2C | Gq (Ca2+) | 8.3 | 100% | |

| 5-HT2B | Gq (Ca2+) | 20 | 32% | |

| 25N-NBI (10) | 5-HT2A | Gq (Ca2+) | 13 | 100% |

| 5-HT2C | Gq (Ca2+) | 100 | 95% | |

| 5-HT2B | Gq (Ca2+) | 238 | 65% |

Data represent Gq-mediated calcium flux assays.[5]

The ability to create ligands that are highly selective for 5-HT2A Gq-signaling while minimizing activity at other receptors and pathways is a key advantage of this chemical scaffold.

Experimental Protocols for Pharmacological Characterization

To ensure trustworthiness and reproducibility, the characterization of these compounds relies on a suite of validated, industry-standard assays.

Protocol: Radioligand Receptor Binding Assay

This protocol provides a self-validating system to determine the binding affinity (Ki) of a test compound.

-

Objective: To quantify the affinity of a test ligand for the 5-HT2A, 5-HT2B, and 5-HT2C receptors by measuring its ability to displace a known high-affinity radioligand.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Radioligand: e.g., [3H]ketanserin for 5-HT2A, [3H]lysergic acid diethylamide for 5-HT2B/C.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Mianserin (10 µM).

-

96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

-

-

Methodology:

-

Compound Plating: Serially dilute the test compound in assay buffer to create a 10-point concentration curve (e.g., 10 µM to 0.1 nM).

-

Assay Preparation: To each well of a 96-well plate, add:

-

25 µL of test compound dilution or control.

-

25 µL of the appropriate radioligand (at a final concentration near its Kd).

-

150 µL of cell membrane suspension.

-

-

Incubation: Incubate the plates at 37°C for 60 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol: Gq-Mediated Calcium Flux Functional Assay

-

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound by quantifying its ability to activate the Gq pathway.

-

Causality: The Gq pathway is the canonical signaling cascade for 5-HT2 receptors, and its activation is a direct measure of receptor agonism. This assay quantifies the physiological response downstream of ligand binding.

-

Methodology:

-

Cell Plating: Plate HEK293 cells expressing the target receptor in a 96-well, black-walled, clear-bottom plate and grow to ~90% confluency.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

-

Compound Addition: Use an automated plate reader with an injection system (e.g., a FLIPR instrument) to add the test compound at various concentrations to the wells.

-

Measurement: Immediately measure the fluorescence intensity over time (typically for 2-3 minutes). An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: For each concentration, determine the peak fluorescence response. Plot the response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values. Emax is typically normalized to the maximum response produced by the endogenous ligand, 5-HT.

-

Off-Target Profile and Conclusion

A crucial component of drug development is ensuring a clean off-target profile. The most promising compounds from this series, such as 25N-NBI , have been screened against a wide panel of over 40 other GPCRs, ion channels, and transporters. These studies confirmed that the compound exhibits weak, micromolar affinity for all off-targets screened, underscoring its high degree of selectivity for the 5-HT2A receptor. [5] In conclusion, the 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine scaffold represents a highly promising platform for developing novel 5-HT2A receptor modulators. Through rational, structure-based design, it is possible to synthesize ligands with high potency and unprecedented selectivity for the 5-HT2A receptor over the 5-HT2B and 5-HT2C subtypes. The ability to fine-tune Gq signaling efficacy while minimizing other activities opens the door for developing safer, more targeted therapies for a range of neuropsychiatric disorders. Future work should focus on in vivo characterization and pharmacokinetic profiling to translate these potent and selective compounds into clinical candidates.

References

- Kaplan, J. S., et al. (2022). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications.

- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (n.d.). PMC.

- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives. (n.d.). Semantic Scholar.

- Al-Azmi, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

- Synthesis and reactivity of N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine. (2025). SAGE Publications.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.

- Moya, P. R., et al. (2007). Functional Selectivity of Hallucinogenic Phenethylamine and Phenylisopropylamine Derivatives at Human 5-Hydroxytryptamine (5-HT)2A and 5-HT2C Receptors. Journal of Pharmacology and Experimental Therapeutics.

- Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. (2014). International Journal of Pharmacy and Science Invention.

- Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology.

- Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Bentham Science.

- Pottie, E., et al. (2020). Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors. ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine: Thermodynamic Properties and pKa Determination

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its versatile biological activities.[1] 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine represents a key derivative, combining the aromatic pyrazole nucleus with a flexible ethylamine sidechain, making it a compound of significant interest for drug development. Its efficacy and behavior as a therapeutic agent are fundamentally governed by its physicochemical properties. This guide provides an in-depth framework for the determination and interpretation of its acid-base dissociation constants (pKa) and core thermodynamic properties. We will explore the causality behind experimental choices, present detailed, self-validating protocols for key analytical techniques, and discuss the critical implications of this data for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust physicochemical foundation for pyrazole-based drug candidates.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are integral to a wide array of clinically used drugs, demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[2][3] The structure of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine contains three key functional regions that dictate its physicochemical identity:

-

The Phenyl Group: A lipophilic moiety that influences solubility and can engage in π-stacking interactions with biological targets.

-

The Pyrazole Ring: An aromatic heterocycle with two adjacent nitrogen atoms. This ring is a weak base and can act as both a hydrogen bond donor and acceptor, a critical feature for receptor binding.[4]

-

The Ethylamine Sidechain: A primary aliphatic amine that is strongly basic and will be protonated at physiological pH. This group is crucial for aqueous solubility and forming ionic interactions.

A quantitative understanding of how these regions influence the molecule's ionization state (pKa) and thermodynamic stability is not merely academic; it is a prerequisite for rational drug design, enabling prediction of solubility, membrane permeability, and target engagement.

Acid-Base Equilibria: pKa Determination and Its Central Role

The pKa value defines the pH at which a functional group is 50% ionized. For a drug candidate, this parameter dictates its charge state in different biological compartments, which in turn controls its absorption, distribution, and target interaction. The target molecule possesses two primary ionizable centers: the basic ethylamine sidechain and the weakly basic pyrazole ring.

-

Ethylamine Group (pKa₂): Expected to have a pKa in the range of 9.5 - 10.5, typical for primary alkylamines. It will exist predominantly in its protonated, cationic form (R-NH₃⁺) at physiological pH (~7.4).

-

Pyrazole Ring (pKa₁): The pyridine-like nitrogen (N-2) is weakly basic, with a pKa generally around 2.5.[4][5] It will be largely uncharged at physiological pH. The pyrrole-like nitrogen (N-1) is exceptionally weakly acidic and not relevant under physiological conditions.

Table 1: Predicted pKa Values and Ionization Behavior

| Ionizable Center | Predicted pKa | Species at pH 7.4 | Primary Influence |

| Pyrazole N-2 | ~2.5[4][5] | Neutral | Receptor H-bonding |

| Ethylamine (-NH₂) | ~10.0 | Cationic (R-NH₃⁺) | Aqueous Solubility, Ionic Bonding |

Experimental Protocol 1: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for pKa determination due to its high precision and accuracy. The method involves monitoring pH changes upon the incremental addition of a titrant (acid or base).

Causality: This method directly measures the proton activity (pH), providing a thermodynamic pKa value when performed under controlled conditions of temperature and ionic strength. It is robust and less susceptible to interferences from chromophores compared to spectrophotometric methods.

Step-by-Step Methodology:

-

Preparation of Analyte Solution: Accurately prepare a ~1-5 mM solution of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine in a co-solvent system (e.g., 50:50 Methanol:Water) if aqueous solubility is limited. The use of a co-solvent will yield an apparent pKa (pₛKa), which is relevant for formulation studies.

-

Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength, minimizing activity coefficient fluctuations.

-

Instrument Calibration: Calibrate a high-precision pH electrode and meter using at least three primary standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25°C or 37°C).

-

Titration - Acidic Direction: Start the titration by adding standardized hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize. This will determine the pKa of the ethylamine group.

-

Titration - Basic Direction: In a separate experiment, titrate a fresh sample with standardized potassium hydroxide (e.g., 0.1 M KOH) to determine the pKa of the pyrazole ring, though this may require starting from a highly acidic solution to first protonate the ring.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Utilize specialized software (e.g., Hyperquad) to perform a non-linear least-squares refinement of the data for the highest accuracy.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermodynamics of Ionization

While Isothermal Titration Calorimetry (ITC) is famously used for binding studies, it can also be employed to determine the thermodynamic parameters of protonation by titrating the compound with a strong acid or base. This experiment yields the enthalpy of ionization (ΔHion), from which the entropy of ionization (ΔSion) can be calculated, providing a complete thermodynamic profile of the acid-base reaction.

Table 2: Summary of Key Thermodynamic and Physicochemical Parameters

| Parameter | Symbol | Method of Determination | Significance in Drug Development |

| Melting Point | Tₘ | DSC | Solid-state stability, purity indicator |

| Enthalpy of Fusion | ΔHfus | DSC | Crystal lattice energy, relates to solubility |

| Decomposition Temp. | Td | DSC / TGA | Defines thermal stability limits |

| Enthalpy of Ionization | ΔHion | ITC | Temperature dependence of pKa (van't Hoff) |

| Gibbs Free Energy of Solvation | ΔGsolv | Solubility Studies | Defines equilibrium solubility |

The Role of Computational Chemistry

In modern drug discovery, in silico methods are indispensable for predicting physicochemical properties before synthesis, allowing for the early prioritization of candidates. [6] Rationale: Computational models, particularly those based on quantum mechanics (e.g., Density Functional Theory, DFT), can provide highly accurate predictions of pKa and thermodynamic parameters. [7][6]These predictions guide experimental design and help interpret complex results. For instance, a predicted pKa of 2.50 has been reported for the structurally related 2-(4-bromo-phenyl)-5-phenyl-2H-pyrazol-3-ylamine, corroborating the expected value for our target compound. [8]

Caption: Synergy between in silico prediction and experimental validation.

Conclusion: An Integrated Physicochemical Profile

The successful development of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine, or any drug candidate, hinges on a deep and early understanding of its fundamental physicochemical properties. The pKa values and thermodynamic data derived from the robust experimental protocols outlined in this guide—potentiometric titration and Differential Scanning Calorimetry—form the basis for predicting its behavior in a biological system. This knowledge empowers researchers to optimize formulations for desired solubility, anticipate potential stability issues, and build accurate models for ADME and drug-receptor interactions, ultimately accelerating the journey from a promising molecule to a viable therapeutic agent.

References

-

Palagummi, V. S. M., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Indian Journal of Pharmaceutical Education and Research, 54(3s), s481-s495.

-

Sigma-Aldrich. (n.d.). 2-Methyl-5-phenyl-2H-pyrazol-3-ylamine. Retrieved from

-

Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 146.

-

PharmaBlock. (n.d.). Pyrazoles in Drug Discovery. Retrieved from

-

Leonties, A. R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206.

-

Kharl, K., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10).

-

ChemicalBook. (n.d.). 2-(4-BROMO-PHENYL)-5-PHENYL-2H-PYRAZOL-3-YLAMINE. Retrieved from

-

Pawar, S. S., et al. (2022). Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Derivative. International Journal of Pharmaceutical Research and Applications, 7(5), 104-111.

-

Narkhede, S. S., et al. (2012). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. Rasayan Journal of Chemistry, 5(2), 213-219.

-

ResearchGate. (n.d.). Mean pKa values for compounds I(2.0 x 10W M) and II (2.0 x M) and the A,.... Retrieved from

-

Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(4), 114-123.

-

Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8719.

-

Bushmelev, A. S., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. International Journal of Molecular Sciences, 23(16), 9140.

-

Ma, M., et al. (2022). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine. Journal of Molecular Modeling, 28(4), 79.

-

Pukach, L. V., et al. (2021). THERMODYNAMIC PROPERTIES OF 2-METHYL-5-PHENYLFURAN-3-CARBOXYLIC ACID. Chemistry, Technology and Application of Substances, 4(2).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. eurasianjournals.com [eurasianjournals.com]

- 7. Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(4-BROMO-PHENYL)-5-PHENYL-2H-PYRAZOL-3-YLAMINE CAS#: 72411-50-8 [m.chemicalbook.com]

Methodological & Application

Application Note: Optimization of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine Dosage for Maximal Gastric Acid Secretion

Introduction & Scope

This application note details the protocol for utilizing 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine (Betazole) to assess gastric secretory capacity. Unlike histamine, which stimulates both H1 and H2 receptors necessitating concomitant H1-blockade to prevent systemic toxicity, this pyrazole analogue exhibits high specificity for the H2 receptor.

The primary objective of this protocol is to determine Maximal Acid Output (MAO) and Peak Acid Output (PAO) . These metrics represent the functional mass of parietal cells and are critical in researching hypersecretory states (e.g., Zollinger-Ellison syndrome) or hyposecretory conditions (e.g., atrophic gastritis).

Pharmacodynamics & Mechanism of Action

Molecular Mechanism

2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine acts as a selective agonist at the histamine H2 receptor on the basolateral membrane of the gastric parietal cell.

-

Binding: The ligand binds to the H2 receptor (G-protein coupled).

-

Transduction: Activation of the

alpha subunit stimulates Adenylate Cyclase (AC). -

Signaling: ATP is converted to cyclic AMP (cAMP).

-

Effect: cAMP activates Protein Kinase A (PKA), which phosphorylates proteins involved in the trafficking of the

-ATPase (Proton Pump) to the apical membrane, resulting in acid secretion.

Signaling Pathway Diagram

Figure 1: Signal transduction pathway of Betazole-induced gastric acid secretion.

Dosage Optimization Strategy

To calculate Maximal Acid Output, the dosage must be supramaximal—sufficient to saturate all available H2 receptors such that the limiting factor is the parietal cell mass, not the drug concentration.

The Optimal Dose: 1.5 mg/kg

Historical dose-response studies indicate that a dose of 1.5 mg/kg body weight (administered subcutaneously or intramuscularly) produces an acid secretory response equivalent to the "augmented histamine test" (0.04 mg/kg histamine acid phosphate) but with significantly reduced systemic side effects.

-

Sub-optimal Dose (< 1.0 mg/kg): Fails to recruit the entire parietal cell population, resulting in false-negative hyposecretion data.

-

Optimal Dose (1.5 mg/kg): Reaches the plateau of the dose-response curve for >95% of subjects.

-

Supramaximal/High Dose (2.0 mg/kg): Occasionally used in highly resistant cases, but increases the risk of hypotension and flushing without significantly increasing acid yield in typical subjects.

Safety Considerations

Although H2-selective, high doses can cause minor H1-crossover effects (flushing, headache).

-

Contraindications: Severe asthma, history of allergic reactions to pyrazoles.

-

Antagonist Co-administration: Unlike histamine testing, H1 antagonists (e.g., diphenhydramine) are NOT routinely required but may be kept on standby.

Experimental Protocol

Prerequisites:

-

Subject fasted for 12 hours (overnight).

-

H2 blockers/PPIs withheld for >48 hours prior to testing.

-

Nasogastric (NG) tube (16-18 Fr) placed in the dependent portion of the stomach (fluoroscopic verification recommended).

Workflow Diagram

Figure 2: Experimental timeline for the Betazole stimulation test.

Step-by-Step Procedure

-

Residual Clearance: Aspirate and discard all fasting gastric contents to empty the stomach.

-

Basal Collection (BAO Phase):

-

Collect gastric juice continuously via manual syringe aspiration or low intermittent suction.

-

Segregate samples into four 15-minute aliquots (Time: -60 to 0 min).

-

-

Stimulation:

-

Administer 1.5 mg/kg of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine via intramuscular (deltoid) or subcutaneous injection.

-

-

Stimulated Collection (MAO Phase):

-

Continue aspiration immediately post-injection.

-

Segregate samples into eight 15-minute aliquots (Time: 0 to +120 min).

-

Note: Betazole has a slower onset than histamine; peak secretion typically occurs between 60–90 minutes.

-

-

Sample Processing:

-

Measure volume (mL) of each aliquot.

-

Centrifuge to remove mucus/debris if necessary.

-

Titrate a 5-10 mL aliquot of each sample with 0.1N NaOH to a pH endpoint of 7.0 using a calibrated pH meter.

-

Data Analysis & Calculations

Calculation Formulas

Acid output is expressed in milliequivalents (mEq) or millimoles (mmol) per hour.[1][2]

Where Acidity (mEq/L) is derived from the titration:

Key Metrics

| Metric | Definition | Calculation Method | Normal Range (Adult Male) |

| BAO | Basal Acid Output | Sum of 4 basal 15-min periods (mmol/hr).[3] | 0 – 5 mmol/hr |

| MAO | Maximal Acid Output | Sum of the four consecutive 15-min periods showing the highest response after stimulation.[2] | 6 – 40 mmol/hr |

| PAO | Peak Acid Output | Sum of the two highest consecutive 15-min periods | 12 – 50 mmol/hr |

Sample Data Table

Example of a typical response profile for a 70kg subject (105 mg dose).

| Time (min) | Phase | Volume (mL) | Acidity (mEq/L) | Acid Output (mmol) | Notes |

| -15 to 0 | Basal | 20 | 25 | 0.50 | |

| 0 | Injection | - | - | - | 1.5 mg/kg Administered |

| 0 to 15 | Stim | 25 | 40 | 1.00 | Onset |

| 15 to 30 | Stim | 45 | 80 | 3.60 | |

| 30 to 45 | Stim | 60 | 100 | 6.00 | Start MAO Window |

| 45 to 60 | Stim | 65 | 110 | 7.15 | Peak 1 (PAO) |

| 60 to 75 | Stim | 70 | 115 | 8.05 | Peak 2 (PAO) |

| 75 to 90 | Stim | 55 | 105 | 5.77 | End MAO Window |

-

MAO Calculation:

mmol/hr. -

PAO Calculation:

mmol/hr.

Interpretation & Troubleshooting

-

BAO/MAO Ratio:

-

Normal: < 0.20 (20%)

-

Gastrinoma (Zollinger-Ellison): Often > 0.60 (60%)

-

-

Incomplete Collection: The most common source of error is tube blockage. If volume drops suddenly to <10mL in a period, flush with 10mL air (do not use water).

-

Achlorhydria: Defined as pH failing to drop below 6.0 after maximal stimulation.[2]

References

-

PubChem. (n.d.). Betazole (Compound).[4][2][5][6][7] National Library of Medicine. Retrieved October 24, 2023, from [Link]

-

Konturek, S. J. (2003). Gastric Analysis with Fractional Test Meals... Journal of Physiology and Pharmacology.[8] Retrieved October 24, 2023, from [Link]

-

Isenberg, J. I., et al. (1968). Increased sensitivity to stimulation of acid secretion by betazole in duodenal ulcer patients. Gastroenterology.[3][6][9] Retrieved October 24, 2023, from [Link]

-

Ward, S., et al. (1963). Comparison of Histalog and Histamine as Gastric Stimulants. The British Medical Journal. Retrieved October 24, 2023, from [Link]

Sources

- 1. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]

- 2. karger.com [karger.com]

- 3. archive.jpma.org.pk [archive.jpma.org.pk]

- 4. Betazole - Wikipedia [en.wikipedia.org]

- 5. Betazole-induced GIP secretion is not mediated by gastric HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Stimulation of the acid secretion of the stomach in rats with and without antrectomy in the perfusion test with betazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. betazole [drugcentral.org]

- 8. jpp.krakow.pl [jpp.krakow.pl]

- 9. MAXIMAL GASTRIC SECRETION IN HUMAN SUBJECTS AFTER HISTALOG STIMULATION. COMPARISON WITH AUGMENTED HISTAMINE TEST - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Solvent Selection for the Dissolution of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine Dihydrochloride

Abstract

This document provides a comprehensive guide and a systematic protocol for selecting an appropriate solvent system for 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine dihydrochloride. Due to the compound's structure as an amine hydrochloride salt, its solubility is governed by its ionic nature and the polarity of the solvent. This guide moves beyond a simple list of solvents, offering a detailed experimental workflow for researchers to empirically determine the optimal dissolution conditions for their specific application, whether for in vitro assays, analytical studies, or synthetic chemistry. We will explore the theoretical underpinnings of its solubility, outline a step-by-step screening protocol, discuss methods for enhancing solubility, and provide recommendations for stock solution preparation and storage.

Introduction and Physicochemical Rationale

2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine dihydrochloride is a heterocyclic compound featuring a pyrazole core, a phenyl substituent, and an ethylamine side chain. The critical feature influencing its solubility is that it is supplied as a dihydrochloride salt. This means both nitrogen atoms of the ethylamine side chain and potentially one of the pyrazole nitrogens are protonated, rendering the molecule highly polar and ionic.

The solubility of such a salt is primarily dictated by the following principles:

-

Ionic Nature: As a salt, it is expected to be most soluble in polar protic solvents, such as water or alcohols, which can effectively solvate both the chloride anions and the protonated amine cations. Amine salts are generally soluble in aqueous solutions[1].

-

pH Influence: Dissolving the compound in neutral water will result in an acidic solution. The pH of the solution can significantly impact the solubility of ionizable pyrazole derivatives[2]. Adjusting the pH further may alter solubility, but care must be taken to avoid converting the salt to its less soluble free-base form by adding a base[1][3].

-

Structural Contributions: While the hydrochloride salt form dominates, the phenyl and pyrazole groups introduce non-polar characteristics. This may allow for solubility in polar aprotic solvents like DMSO or DMF, which are excellent at dissolving a wide range of organic molecules. However, pyrazole derivatives themselves can sometimes exhibit poor solubility[2][4].

This guide provides a logical workflow to navigate these factors and identify a reliable solvent system.

Safety and Handling Precautions

Before beginning any experimental work, consult the material safety data sheet (MSDS) for 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine dihydrochloride and all solvents used.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[5][6].

-

Engineering Controls: Handle the solid compound and prepare solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[6].

-

General Hazards: Many pyrazole derivatives are classified as harmful if swallowed and can cause skin and serious eye irritation[5][6][7]. Avoid contact with skin and eyes.

Systematic Solvent Selection: A Validating Workflow

The following protocol is designed as a self-validating system to identify the most effective solvent with minimal compound waste. The process begins with a broad qualitative screening, followed by a more quantitative assessment and optimization.

Workflow Overview

The diagram below illustrates the decision-making process for systematic solvent selection.

Caption: Workflow for solvent selection and optimization.

Experimental Protocol

Materials:

-

2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine dihydrochloride

-

Microcentrifuge tubes or small glass vials

-

Vortex mixer

-

Pipettes

-

Analytical balance

-

Candidate Solvents:

-

Polar Protic: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4), Ethanol (EtOH), Methanol (MeOH)

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Protocol Steps:

-

Preparation: Accurately weigh 1-2 mg of the compound into several separate, labeled microcentrifuge tubes.

-

Initial Solvent Addition (Qualitative Screen):

-

To each tube, add 100 µL of a different candidate solvent (Water, PBS, DMSO, EtOH). This creates an initial target concentration of 10-20 mg/mL.

-

Cap the tubes securely.

-

-

Agitation: Vortex each tube vigorously for 30-60 seconds at room temperature.

-

Initial Observation:

-

Visually inspect each solution against a dark background.

-

Record observations:

-

Freely Soluble: The solution is completely clear with no visible particles.

-

Sparingly Soluble: The solution is hazy, or a significant amount of solid remains.

-

Insoluble: The vast majority of the solid has not dissolved.

-

-

-

Enhancement Techniques (for sparingly soluble/insoluble samples):

-

Sonication: Place the tubes in a bath sonicator for 5-10 minutes.

-

Gentle Warming: Place the tubes in a heat block or water bath at 37-40°C for 10-15 minutes. Caution: Be mindful of potential compound degradation at elevated temperatures[2].

-

After each step, vortex again and re-observe.

-

-

Quantitative Assessment (for promising solvents):

-

Take a tube where the compound was freely soluble. Incrementally add small, pre-weighed portions of the compound (e.g., 1 mg at a time), vortexing thoroughly after each addition until saturation is reached (i.e., solid material no longer dissolves).

-

Calculate the approximate maximum solubility in mg/mL.

-

-

Co-Solvent Systems: If solubility is poor in a single solvent but required for an application (e.g., aqueous buffer for a biological assay), a co-solvent system can be effective[2]. A common strategy is to first dissolve the compound at a high concentration in DMSO and then perform a serial dilution into the final aqueous buffer. Observe carefully for any precipitation upon dilution.

Data Summary and Interpretation

Log all observations in a structured table to facilitate comparison and decision-making.

| Solvent System | Target Conc. (mg/mL) | Observation at RT | Observation after Sonication/Warming | Estimated Solubility (mg/mL) | Notes |

| Deionized Water | 10 | Sparingly Soluble | Soluble | ~15 | Solution is acidic. |

| PBS (pH 7.4) | 10 | Sparingly Soluble | Soluble | ~12 | Check for precipitation over time. |

| DMSO | 10 | Freely Soluble | N/A | >50 | Ideal for high-concentration stock. |

| Ethanol | 10 | Sparingly Soluble | Soluble with warming | ~10 | May evaporate quickly. |

| Methanol | 10 | Soluble | N/A | ~25 | Useful for analytical prep. |

| DMF | 10 | Freely Soluble | N/A | >40 | Alternative to DMSO. |

This table contains example data and should be populated with your experimental results.

Based on this hypothetical data, DMSO is the superior solvent for creating a high-concentration primary stock solution. For applications requiring an aqueous buffer, preparing a stock in water or methanol followed by dilution, or creating a concentrated DMSO stock and diluting it into the final buffer, would be viable strategies.

Preparing and Storing Stock Solutions

Protocol for a 50 mg/mL Stock in DMSO:

-

Weigh 10 mg of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine dihydrochloride into a suitable vial.

-

Add 200 µL of high-purity, anhydrous DMSO.

-

Cap the vial and vortex until the solid is completely dissolved. Gentle warming or sonication may be applied if needed.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials. Before use, thaw completely and vortex to ensure homogeneity.

Stability Considerations:

-

Always perform a visual check for precipitation before using a thawed stock solution.

-

For critical applications, the stability of the compound in the chosen solvent system over time and through freeze-thaw cycles should be empirically validated.

Troubleshooting

-

Precipitation in Aqueous Buffer: If a DMSO stock precipitates when diluted into a buffer, try lowering the stock concentration, reducing the final concentration in the assay, or adding a small percentage of a co-solvent like ethanol or propylene glycol to the final buffer[2].

-

Compound Won't Dissolve: If solubility is poor in all tested solvents, it may be necessary to use more advanced formulation techniques, such as creating a salt of a different acid or using cyclodextrins, though this is beyond the scope of simple dissolution.

-

pH Issues: Remember that dissolving the dihydrochloride salt in unbuffered water will create an acidic environment. If your experiment is pH-sensitive, use a suitable buffer system.

References

- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Tech Support.

- Solubility of Things. (n.d.). Pyrazole - Solubility of Things.

- IJCRT.org. (2025). A Review On Pyrazole An Its Derivative.

- University of Alberta. (n.d.). Isolation (Recovery) of amines. UAlberta Chemistry Course Notes.

- ResearchGate. (n.d.).

- IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development.

- Generic Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).

- MilliporeSigma. (2026).

- Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.

- TCI Chemicals. (2024). Safety Data Sheet - 5-Amino-3-methyl-1-phenylpyrazole.

- Pfaltz & Bauer. (n.d.). Safety Data Sheet - 1-Phenyl-3-carbethoxy-5-pyrazolone.

- ResearchGate. (2015).

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine in Aqueous Solutions

Introduction: Welcome to the technical support guide for 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine. This molecule, featuring a robust pyrazole core coupled with a phenylethylamine side chain, is of significant interest to researchers in drug development and neuroscience. Its structural motifs are common in biologically active compounds.[1][2] However, the primary amine and aromatic systems present inherent stability challenges in aqueous media, which can compromise experimental reproducibility and the integrity of research data. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the stability and purity of your compound in solution.

Section 1: Understanding the Stability Profile of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine

This section addresses the fundamental chemical vulnerabilities of the molecule. Understanding these principles is the first step toward preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine in an aqueous solution?

A: The molecule's structure contains two main points of vulnerability in an aqueous environment: the ethylamine side chain and the aromatic pyrazole ring system. The primary degradation pathways are oxidation , photodegradation , and degradation catalyzed by pH extremes .[3]

-

Oxidation: The primary amine of the ethylamine group is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or peroxides that may be present in excipients.[3][4][5] The pyrazole ring itself is generally stable to mild oxidation, but the molecule as a whole can be sensitive.[6][7]

-

Photodegradation: Aromatic heterocyclic systems, such as pyrazole, are known to absorb UV radiation. This absorption can lead to photochemical reactions, including ring opening or the formation of radical species that accelerate degradation.[8][9]

-

pH-Mediated Instability: While the core structure is not prone to rapid hydrolysis like an ester, extreme pH conditions (highly acidic or alkaline) can catalyze degradation reactions and should be avoided during long-term storage.[10][11]

Q2: How does pH affect the stability and solubility of the compound?

A: The ethylamine side chain is basic and will be protonated in acidic to neutral solutions, forming a water-soluble ammonium salt.[12][13] This is generally the desired state for aqueous formulations.

-

Solubility: In acidic to neutral pH (typically < 8), the compound exists as its protonated, more soluble form. As the pH becomes more alkaline, the free base form dominates, which may have lower aqueous solubility.[14]

-

Stability: While protonation is good for solubility, highly acidic (e.g., pH < 2) or highly alkaline (e.g., pH > 10) conditions should be avoided for long-term storage as they can act as catalysts for hydrolytic or other degradative reactions.[15] The optimal pH for stability is typically in the weakly acidic to neutral range (pH 4-7), but this must be experimentally verified.

Q3: My protocol involves dissolving the compound in water. What specific risks should I be aware of?

A: When preparing simple aqueous solutions, the two biggest immediate risks are oxidation and photodegradation.

-

Dissolved Oxygen: Standard laboratory water is saturated with dissolved oxygen, which is a primary driver of oxidation for amine-containing compounds.[4][16]

-

Trace Metal Ions: Purified water can still contain trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) that can catalytically accelerate oxidative degradation.[17]

-

Light Exposure: Standard laboratory lighting emits a broad spectrum of light, including UV wavelengths that can initiate photodegradation.

Section 2: Troubleshooting Guide for Common Stability Issues

This section provides a problem-and-solution framework for issues you may encounter during your experiments.

Problem 1: Rapid Loss of Compound in Freshly Prepared Solution

Scenario: You've dissolved your compound in high-purity water and stored it at 4°C, but HPLC analysis shows a significant decrease in the parent peak and the appearance of new, unidentified peaks within 24-48 hours.

Primary Suspect: Oxidative Degradation. This is the most common and rapid degradation pathway in non-optimized aqueous solutions.

Troubleshooting & Solution Protocol

-

Deoxygenate Your Solvent: Before dissolving your compound, sparge the water or buffer with an inert gas (high-purity nitrogen or argon) for at least 15-20 minutes. This displaces dissolved oxygen.

-

Incorporate a Chelating Agent: Add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.1% to sequester trace metal ions that catalyze oxidation.[17]

-

Consider an Antioxidant: For long-term storage or sensitive applications, include an antioxidant. Common choices include ascorbic acid (0.01-0.1%) or thiourea. Note that you must ensure the antioxidant does not interfere with your downstream assays.

-

Work in an Inert Atmosphere: After preparing the solution, blanket the headspace of the vial with nitrogen or argon before sealing.

dot

Caption: Troubleshooting workflow for oxidative degradation.

Problem 2: Poor Reproducibility Between Experiments

Scenario: You run an experiment on Monday with a freshly prepared solution and get one result. When you repeat the experiment on Wednesday using the same stock solution, your results are significantly different (e.g., lower potency, different kinetics).

Primary Suspect: Photodegradation. Inconsistent exposure to ambient light can lead to varying levels of degradation, causing poor reproducibility.

Troubleshooting & Solution Protocol

-

Use Protective Glassware: Always prepare and store solutions in amber glass vials or tubes to block UV light.

-

Minimize Light Exposure: When working with the solution on the bench, wrap the container in aluminum foil. If possible, perform critical steps under low-light conditions.

-

Adopt a Light-Protected Workflow: Ensure that all stages where the solution is handled, from preparation to use in an assay (e.g., in a plate reader), are protected from direct light.

dot

Caption: Recommended light-protected experimental workflow.

Problem 3: Appearance of Degradants After pH Adjustment or Buffering

Scenario: Your stock solution in water is stable. However, when you dilute it into a specific buffer for your assay, new peaks appear in your chromatogram.

Primary Suspect: pH-Mediated Degradation or Buffer Excipient Incompatibility. The pH of the buffer may be outside the compound's stable range, or a component of the buffer system could be reacting with your compound.

Troubleshooting & Solution Protocol

-

Conduct a pH Stability Screen: Prepare small aliquots of your compound in a series of buffers covering a range of pH values (e.g., pH 3 to 9). Analyze the stability at set time points (e.g., 0, 4, 8, 24 hours) by HPLC to identify the optimal pH range.

-

Evaluate Buffer Components: Be aware that some buffer components can be problematic. For example, phosphate buffers can sometimes precipitate compounds, and buffers containing aldehydes or ketones (less common) could react with the primary amine.

-

Choose an Inert Buffer System: Once the optimal pH is known, select a simple, non-reactive buffer system such as citrate (for acidic pH) or HEPES (for neutral pH).

Table 1: Example pH Stability Profile

Data below is illustrative and should be determined experimentally.

| Buffer pH | % Parent Compound Remaining (24h @ RT) | Observations |

| 3.0 (Citrate) | 98.5% | Stable |

| 5.0 (Acetate) | 99.2% | Most Stable |

| 7.4 (HEPES) | 97.1% | Minor degradation |

| 9.0 (Tris) | 85.4% | Significant degradation |

Section 3: Analytical Workflow for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately assessing degradation. A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard approach.[18][19][20]

Recommended Protocol: Stability-Indicating RP-HPLC Method

-

Instrumentation: HPLC system with a PDA or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This will elute the polar parent compound first and then any less polar degradants.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a UV wavelength where the compound has maximum absorbance (to be determined by UV scan, likely around 254 nm).

-

Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it can separate the parent peak from all potential degradation products generated during forced degradation studies.[18]

Forced Degradation Study Workflow

To proactively identify potential degradants, a forced degradation study is essential.[11][17] This involves subjecting the compound to harsh conditions to accelerate its breakdown.

dot

Caption: Workflow for a comprehensive forced degradation study.

Section 4: General Storage and Handling Recommendations

Summary Table: Recommended Storage Conditions

| Parameter | Stock Solution (Organic Solvent) | Aqueous Solution (Working) |

| Solvent | DMSO or Ethanol (High Grade) | Weakly acidic buffer (pH 4-6) |

| Temperature | -20°C or -80°C | 2-8°C (short-term), -80°C (long-term) |

| Atmosphere | Air (sealed) | Inert (Nitrogen or Argon headspace) |

| Light | Protect from light (Amber vial) | Protect from light (Amber vial/foil) |

| Additives | None | 0.05% EDTA recommended |

Final FAQs

Q4: What is the best solvent for a long-term stock solution? A: For a concentrated stock solution intended for long-term storage, use a non-aqueous, inert organic solvent like anhydrous DMSO or ethanol. Prepare small aliquots to avoid repeated freeze-thaw cycles and store at -80°C.

Q5: How can I identify the chemical structures of the degradation products? A: The most powerful technique for identifying unknown degradants is Liquid Chromatography-Mass Spectrometry (LC-MS).[11] This method separates the components like HPLC but also provides the mass-to-charge ratio of each peak, allowing for the determination of molecular weights and fragmentation patterns to elucidate the structures.

Q6: Are there any specific buffer salts or excipients I should avoid? A: Avoid buffers with reactive carbonyl groups. Also, be cautious with excipients that may contain peroxide impurities (e.g., some grades of polysorbates), as these can accelerate oxidative degradation.[3] Always use high-purity, compendial-grade reagents for formulation.

References

-

[21] Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021). MDPI. Available at:

-

[22] Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at:

-

[4] Stability of Structurally Varied Aqueous Amines for CO2 Capture. (2021). ACS Publications. Available at:

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (N/A). PMC. Available at:

-

[16] Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications. Available at:

-

[23] Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. (2022). PubMed. Available at:

-

[6] Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (N/A). Slideshare. Available at:

-

[8] Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2024). PMC. Available at:

-

[7] A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.org. Available at:

-

[5] (PDF) Stability of Structurally Varied Aqueous Amines for CO2 Capture. (2021). ResearchGate. Available at:

-

The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. (2018). PubMed. Available at:

-

[12] CHAPTER 21: AMINES. (N/A). University of Calgary. Available at:

-

[1] A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Available at:

-

[9] Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole. (2010). AIP Publishing. Available at:

-

[2] Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). Biomolecules & Therapeutics. Available at:

-

[14] dealing with poor solubility of pyrazole derivatives during synthesis. (N/A). Benchchem. Available at:

-

[11] Forced Degradation Studies. (2016). MedCrave online. Available at:

-

Force Degradation for Pharmaceuticals: A Review. (N/A). IJSDR. Available at:

-

[3] Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery and Development. Available at:

-

[13] Phenethylamine hydrochloride. (N/A). Solubility of Things. Available at:

-

[17] Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at:

-

[18] A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). R Discovery. Available at:

-

[15] Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Available at:

-

[19] A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. (N/A). Benchchem. Available at:

-

[20] Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (N/A). PMC. Available at:

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 7. ijnrd.org [ijnrd.org]

- 8. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. CHAPTER 21: AMINES [research.cm.utexas.edu]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ajrconline.org [ajrconline.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. biomedres.us [biomedres.us]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. globalresearchonline.net [globalresearchonline.net]

- 23. Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing the Synthesis of Pyrazole Ethylamines

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of pyrazole ethylamines, a critical scaffold in medicinal chemistry. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have designed this resource to address common challenges, streamline your workflow, and improve your experimental outcomes.

I. Overview of Pyrazole Ethylamine Synthesis

The construction of the pyrazole core typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[1][2] The subsequent elaboration to the ethylamine side chain can be achieved through various synthetic routes. Understanding the mechanism and potential pitfalls of each step is crucial for successful synthesis.

A common and versatile method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the reaction of a β-diketone with a hydrazine.[3] One of the primary challenges in this synthesis, when using an unsymmetrical 1,3-diketone, is controlling the regioselectivity of the final product.[3]

Core Reaction Scheme: Knorr Pyrazole Synthesis

Caption: Generalized workflow for the Knorr pyrazole synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of pyrazole ethylamines in a question-and-answer format.

Question 1: Why is my yield of the pyrazole core consistently low?

Answer: Low yields in pyrazole synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.

-

Purity of 1,3-Dicarbonyl Compound: The stability of the β-dicarbonyl starting material is critical. These compounds can undergo self-condensation or exist in equilibrium with their enol form, affecting reactivity. Ensure the purity of your diketone using techniques like NMR or GC-MS before starting the reaction.

-

Hydrazine Salt vs. Free Base: If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the in-situ generation of the free base is necessary. Adding a mild base like sodium acetate can neutralize the HCl and facilitate the reaction.[4]

-

Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the dehydration step.[1][4] In some cases, aprotic solvents like DMF or DMSO may be beneficial, particularly for less reactive substrates.[5]

-

Temperature and Reaction Time: While many pyrazole syntheses proceed at room temperature, some may require heating to drive the dehydration of the intermediate.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

-

Side Reactions: The formation of regioisomers is a common issue with unsymmetrical diketones.[3] The regioselectivity can be influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction pH.[3] Careful analysis of the product mixture by NMR is essential to identify and quantify the different isomers.

Question 2: I'm observing multiple spots on my TLC, and purification by column chromatography is difficult. What are my options?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of products, which could include regioisomers, unreacted starting materials, or byproducts.[6] Purification of pyrazoles, which are often basic, can be challenging on standard silica gel.

-

TLC System Optimization: Experiment with different solvent systems for your TLC analysis to achieve better separation of the spots. This will also help in developing an effective solvent system for column chromatography. A good starting point is a mixture of hexane and ethyl acetate.[6]

-

Deactivating Silica Gel: The acidic nature of silica gel can lead to streaking or irreversible adsorption of basic pyrazole compounds. To mitigate this, you can deactivate the silica gel by adding a small amount of a tertiary amine, like triethylamine, to the eluent.[7]

-

Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase for your column chromatography if your compound is particularly sensitive to acidic conditions.[7]

-

Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying solid pyrazole products.[6][7] Common solvents to try include ethanol, methanol, or a mixture of ethanol and water.[7]

-

Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. By treating the crude product with an acid (like HCl), you can form a water-soluble salt.[8] This allows for washing with an organic solvent to remove non-basic impurities. Subsequent neutralization with a base will regenerate the purified pyrazole, which can then be extracted into an organic solvent.

Question 3: My final pyrazole ethylamine product is a persistent oil and won't crystallize. How can I purify it?

Answer: Obtaining an oily product can be frustrating, but there are several techniques to induce crystallization or purify the oil.

-

High-Vacuum Drying: Ensure all residual solvent has been removed by drying the oil under high vacuum, possibly with gentle heating if the compound is thermally stable.[6]

-

Salt Formation: Convert the oily pyrazole ethylamine into a salt by treating it with an acid such as HCl or H₂SO₄. Salts are often crystalline solids that can be purified by recrystallization. The pure amine can then be recovered by neutralization.

-

Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes wash away impurities that are inhibiting crystallization and provide seed crystals.

-

Chromatography: If all else fails, careful column chromatography, as described in the previous question, remains a viable purification method for oily products.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the pyrazole ring?

A1: The most prevalent method involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated ketone or a β-ketoester) with a hydrazine derivative.[1][9][10]

Q2: How can I control the regioselectivity in the synthesis of pyrazoles from unsymmetrical 1,3-diketones?

A2: Controlling regioselectivity is a significant challenge. The outcome is influenced by a combination of steric and electronic factors of the substituents on both the diketone and the hydrazine, as well as the reaction conditions, particularly the pH.[3] Detailed mechanistic studies and careful optimization of reaction conditions are often necessary to favor the formation of the desired regioisomer.

Q3: What are the key safety precautions to consider when working with hydrazines?

A3: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: My reaction mixture turns a dark color. Is this normal?

A4: The formation of a yellow or red color in Knorr-type pyrazole syntheses is often observed and can be due to impurities in the hydrazine starting material or the formation of minor, colored byproducts.[4] While not always indicative of a failed reaction, a cleaner reaction profile is generally desirable. Using a purified hydrazine and optimizing reaction conditions can sometimes minimize color formation.

IV. Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Step-by-Step Methodology:

-

To a solution of the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask equipped with a magnetic stir bar, add the hydrazine derivative (1.0-1.2 equivalents) either neat or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by either recrystallization from an appropriate solvent or by column chromatography on silica gel (potentially deactivated with triethylamine) or alumina.

V. Data Summary

Table 1: Common Solvents and Bases for Pyrazole Synthesis

| Solvent | Typical Base (if needed) | Comments |

| Ethanol | Acetic Acid (catalyst) | Common protic solvent, good for many substrates.[1] |

| Acetic Acid | None | Can act as both solvent and catalyst.[4] |

| Tetrahydrofuran (THF) | N/A | Aprotic solvent, can improve yield in some cases.[11] |

| Dimethylformamide (DMF) | N/A | Aprotic polar solvent, useful for less reactive substrates.[5] |

| Dimethyl Sulfoxide (DMSO) | N/A | High-boiling aprotic solvent, may require higher temperatures.[5] |

VI. References

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to Gastric Secretagogues: The Established Role of Pentagastrin and the Exploratory Landscape of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals